molecular formula C20H17Br2NO2 B12053573 2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12053573
M. Wt: 463.2 g/mol
InChI Key: JGPGUMXQRSNASG-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological and chemical properties. Its dual bromine substitution and carboxylate ester group make it a versatile compound for various applications.

Properties

Molecular Formula

C20H17Br2NO2

Molecular Weight

463.2 g/mol

IUPAC Name

2-methylpropyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C20H17Br2NO2/c1-12(2)11-25-20(24)17-10-19(13-3-5-14(21)6-4-13)23-18-8-7-15(22)9-16(17)18/h3-10,12H,11H2,1-2H3

InChI Key

JGPGUMXQRSNASG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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